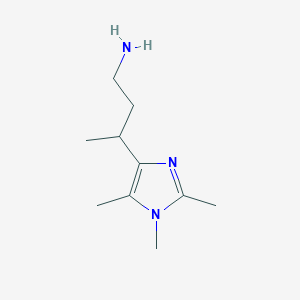![molecular formula C12H17NO3 B13514008 Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate is an organic compound with the molecular formula C12H17NO3. It is a derivative of phenol and is characterized by the presence of a tert-butyl ester group and an amino group attached to the phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-hydroxyphenyl)amino]acetate typically involves the esterification of 4-hydroxyaniline with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(4-hydroxyphenyl)amino]acetate involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
- Tert-butyl (4-hydroxyphenyl)carbamate
- 2-Amino-5-tert-butylphenol
Uniqueness
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate is unique due to the presence of both a phenolic hydroxyl group and an amino group, which confer distinct reactivity and biological activity. Its tert-butyl ester group also enhances its stability and solubility in organic solvents, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
tert-butyl 2-(4-hydroxyanilino)acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)8-13-9-4-6-10(14)7-5-9/h4-7,13-14H,8H2,1-3H3 |
InChI-Schlüssel |
MBRKMSAFQGFPLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,7S,8R)-bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13513930.png)
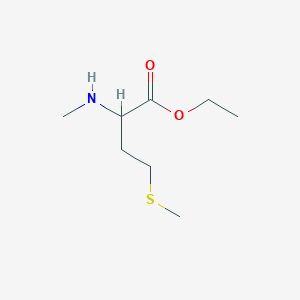
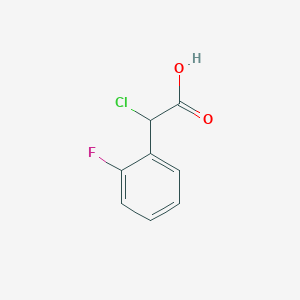

![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
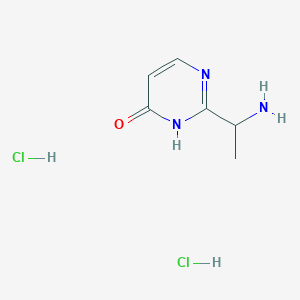
![3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B13513970.png)
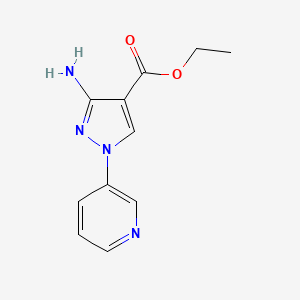
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
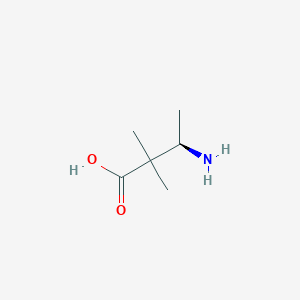
![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)
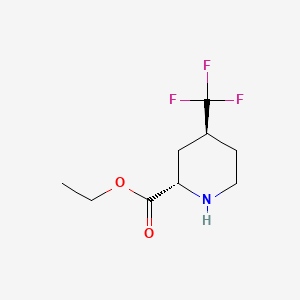
![Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride](/img/structure/B13514001.png)
